N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-9-13(10(2)18-15(17-9)20(3)4)19-14(21)11-6-5-7-12(16)8-11/h5-8H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHORYXXIGEYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Fluorobenzamide Group: The final step involves the coupling of the dimethylamino-substituted pyrimidine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Core Structure Variations :
- The target compound’s pyrimidine core distinguishes it from thiourea-phenanthrenyl (Kanto) and triazolopyrimidine (flumetsulam) analogs. Pyrimidine derivatives are versatile in drug design due to their ability to engage in hydrogen bonding and π-π interactions.
- Flumetsulam’s triazolopyrimidine core (triazole fused to pyrimidine) enhances herbicidal activity by targeting acetolactate synthase, a key enzyme in plant biosynthesis . The target compound’s unfused pyrimidine may offer different binding modes.
Substituent Effects: Fluorine vs. In contrast, flumetsulam’s difluorophenyl group enhances its herbicidal potency . Dimethylamino Group: Present in both the target compound and Kanto’s thiourea derivative (49215-83), this group may enhance solubility in polar solvents. However, its placement on a pyrimidine (target) versus a diphenylethyl backbone (Kanto) alters spatial accessibility for target binding .
Functional Group Implications :
- Amide vs. Sulfonamide : The benzamide group in the target compound differs from flumetsulam’s sulfonamide. Sulfonamides often exhibit stronger acidity and hydrogen-bonding capacity, which can influence target affinity and pharmacokinetics .
- Thiourea Linkages : Kanto’s thiourea derivatives (e.g., 49215-83) may exhibit greater conformational flexibility but reduced stability compared to rigid amides .
Research Findings and Implications
- Pyrimidine Derivatives in Agrochemicals : Flumetsulam and oxadixyl demonstrate the importance of pyrimidine and acetamide scaffolds in pesticide development. The target compound’s fluorinated benzamide could be explored for similar applications, leveraging fluorine’s resistance to metabolic degradation .
- Pharmaceutical Potential: Compounds with hydroxy and acetamido substituents (e.g., Pharmacopeial Forum entries) highlight the role of polar groups in enhancing solubility and bioavailability. The target compound’s dimethylamino and methyl groups may balance lipophilicity and solubility for drug-like properties .
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrimidine ring substituted with a dimethylamino group and a fluorobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 240.29 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The cytotoxicity was assessed using MTS assays, revealing IC50 values that suggest effective inhibition of cell proliferation.
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 5.12 |
| Compound B | MCF-7 | 4.75 |
| This compound | A549 | TBD |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro studies have shown moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial protein synthesis.
Table 2: Antimicrobial Activity Profile
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- DNA Binding : Similar compounds have shown the capacity to bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor metabolism or bacterial survival.
- Cell Cycle Arrest : Evidence suggests that such compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. The research highlighted how modifications in the pyrimidine ring significantly affected antitumor efficacy and selectivity towards cancer cells versus normal cells .
Another investigation focused on the antimicrobial properties of related compounds, demonstrating that the presence of the dimethylamino group enhanced activity against certain bacterial strains while maintaining low toxicity levels in mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
